N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-methoxyquinoline-3-carboxamide

Description

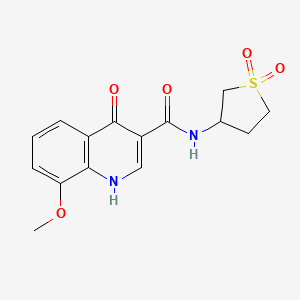

The compound features:

- A 4-hydroxyquinoline core, which is a common scaffold in medicinal chemistry due to its ability to chelate metal ions and participate in hydrogen bonding .

- An 8-methoxy substituent, which increases lipophilicity and may influence metabolic stability or target binding .

- A tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked via an amide bond.

Med. Chem. 2007, 50, 5471–5484) .

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C15H16N2O5S/c1-22-12-4-2-3-10-13(12)16-7-11(14(10)18)15(19)17-9-5-6-23(20,21)8-9/h2-4,7,9H,5-6,8H2,1H3,(H,16,18)(H,17,19) |

InChI Key |

YJKMIMFLIJIUEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of the Sulfone Group: The sulfone group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfone group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-oxo-/4-hydroxyquinoline-3-carboxamides. Key comparisons are outlined below:

Key Observations

Bioactivity Modulation: The 4-hydroxy group in the target compound may confer stronger hydrogen-bonding interactions compared to 4-oxo derivatives (e.g., compounds 38–40 in J. Med. Chem. 2007), which are less polar . The 8-methoxy group contrasts with electron-withdrawing substituents (e.g., 8-nitro in ethyl 4-chloro-8-nitroquinoline-3-carboxylate), suggesting divergent electronic effects on ring reactivity and target binding .

Pharmacokinetic Properties: The tetrahydrothiophene-1,1-dioxide moiety likely enhances aqueous solubility relative to alkyl or aryl carboxamides (e.g., 1-pentyl derivatives), addressing a common limitation of quinoline-based drugs .

Synthetic Accessibility: The preparation of similar carboxamides (e.g., compounds 67, 68, and 71) involves coupling acyl chlorides with amines under anhydrous conditions .

Data Gaps and Limitations

- No explicit biological data (e.g., IC₅₀, solubility) for the target compound are provided in the evidence. Comparisons are inferred from structural analogs.

- The absence of crystallographic data (cf. SHELX refinements in ) limits insights into conformational preferences .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-methoxyquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a tetrahydrothiophene ring and a quinoline moiety, which are known for their diverse biological activities. The molecular formula is C15H15N3O4S, with a molecular weight of approximately 335.36 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit DNA intercalation properties, allowing them to disrupt the replication of cancer cells. A systematic study on related compounds demonstrated their ability to inhibit the growth of various tumor cell lines, including:

- Human promyelocytic leukemia (HL-60)

- Murine melanoma (B16F10)

- Neuroblastoma (Neuro 2a)

The cytotoxicity was assessed using the trypan blue exclusion test, revealing an ID50 range of 0.08 to 1.0 µM across different cell lines, indicating potent antitumor effects .

Anti-inflammatory and Analgesic Effects

In addition to its antitumor properties, the compound has shown significant anti-inflammatory activity. In vivo studies demonstrated a reduction in paw volume by 76.48% at a dose of 40 mg/kg in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs . Furthermore, analgesic activity was confirmed through reduced writhing responses in mice following acetic acid injection.

Case Studies and Research Findings

A detailed examination of the biological activity of related compounds provides insights into the potential applications of this compound:

| Study | Cell Line | ID50 (µM) | Tumor Growth Inhibition | Anti-inflammatory Effect |

|---|---|---|---|---|

| Study 1 | HL-60 | 0.08 | Significant | Not assessed |

| Study 2 | B16F10 | 0.5 | Major inhibition (T/C: 3.0%) | Paw volume reduction: 76.48% |

| Study 3 | Neuro 2a | 1.0 | Moderate inhibition | Not assessed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.